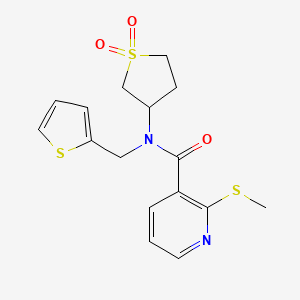

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S3/c1-22-15-14(5-2-7-17-15)16(19)18(10-13-4-3-8-23-13)12-6-9-24(20,21)11-12/h2-5,7-8,12H,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIUPVNHKQMBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxothiolan ring, followed by the introduction of the methylsulfanyl group and the thiophen-2-ylmethyl group. The final step involves the formation of the pyridine-3-carboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural features, such as:

- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide

- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide

Uniqueness

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.

Biological Activity

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups, including a pyridine ring, a thiophene moiety, and a dioxothiolan group. These structural features suggest potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

The molecular weight of the compound is approximately 298.4 g/mol. Its synthesis typically involves multi-step reactions including condensation and cyclization processes, with structural elucidation performed using spectroscopic methods such as NMR and IR. The compound's stability, reactivity, and solubility are influenced by its crystalline form and substituents.

Biological Activity

Mechanism of Action

The biological activity of this compound likely involves interactions with various biological targets such as enzymes or receptors. Similar compounds have been shown to inhibit specific enzymes or modulate receptor activity, contributing to their anti-inflammatory and antioxidant properties. Molecular docking studies may provide insights into binding affinities and interaction modes with target proteins.

Research Findings

- Anti-inflammatory Activity : Studies indicate that derivatives of pyridine and thiophene exhibit significant anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Properties : The presence of the dioxothiolan group is associated with antioxidant activity, potentially scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain kinases involved in inflammatory pathways, similar to other compounds in its class .

Case Study 1: Inhibition of JAK Kinases

Research has shown that compounds similar to this compound can inhibit Janus kinases (JAK), which are critical in the signaling pathways for inflammation and immune response. This inhibition could lead to therapeutic effects in conditions such as rheumatoid arthritis and psoriasis .

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of related compounds demonstrated that they significantly reduced oxidative stress markers in vitro. This suggests that this compound could similarly protect against oxidative damage in cellular models .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- In Vitro Models :

- In Vivo Models :

- Rodent studies : Monitor plasma half-life and tissue distribution. Thiophene-containing compounds often exhibit hepatic clearance, requiring liver function tests .

- Zebrafish embryos : High-throughput screening for developmental toxicity .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced Research Question

SAR strategies include:

- Functional Group Modifications : Replace the methylsulfanyl group with ethyl or phenyl analogs to test steric/electronic effects on target binding .

- Scaffold Hopping : Compare with marine sponge-derived amides, where bulkier substituents enhance antitrypanosomal activity .

- Bioisosteres : Substitute the dioxothiolan moiety with a sulfonamide group to improve solubility without losing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.